(2S,3R)-LP99

Epigenetics BRD9 Inhibition Stereochemistry

Procure (2S,3R)-LP99 as the essential stereospecific negative control for BRD7/9 bromodomain inhibition assays. This enantiomer exhibits quantifiably reduced affinity versus active LP99, enabling rigorous validation of on-target chromatin dissociation and cytokine suppression (e.g., IL-6 in LPS-stimulated THP-1 cells). Distinct CAS 1808948-28-8 ensures accurate inventory for counter-screening panels.

Molecular Formula C26H30ClN3O4S
Molecular Weight 516.1 g/mol
Cat. No. B604964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-LP99
Synonyms(2S,3R)-LP99
Molecular FormulaC26H30ClN3O4S
Molecular Weight516.1 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1
InChIKeyLVDRREOUMKACNJ-GJZUVCINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(2S,3R)-LP99: Baseline Specifications and Chemical Identity as a BRD9 Probe


(2S,3R)-LP99, with CAS number 1808948-28-8, is a chiral small molecule that functions as an inhibitor of the bromodomain-containing proteins BRD7 and BRD9 [1]. It is the less active stereoisomer (enantiomer) of the more widely characterized epigenetic probe, LP99 [1]. As a member of a class of compounds that target non-BET bromodomains involved in chromatin remodeling and gene regulation, (2S,3R)-LP99 has a distinct stereochemical configuration (2S,3R) which is critical to its biological function and, most importantly, its lack thereof, making it a vital tool for discerning on-target from off-target effects in research [1].

Why BRD9 Inhibitors Cannot Be Treated as Interchangeable Probes


The (2S,3R)-LP99 enantiomer is not interchangeable with its active counterpart LP99, nor with other BRD9 inhibitors like I-BRD9, BI-7273, or TP-472, due to its unique and quantifiably distinct biological activity [1][2]. The stereochemistry of LP99 is a critical determinant of binding; the (2S,3R) isomer shows a marked, often complete, loss of affinity for the BRD9 bromodomain target compared to the (2R,3S) isomer [1]. This property defines its specific utility as a negative control in cellular assays, a function that cannot be replicated by other in-class inhibitors which are optimized for high potency and target engagement. Consequently, substituting (2S,3R)-LP99 with a different BRD9 inhibitor would introduce unwanted biological activity and invalidate the experimental control for which it is specifically procured [2].

Quantitative Differentiation of (2S,3R)-LP99: A Comparative Analysis of Potency and Function


Stereospecific Inactivity: Direct Binding Affinity of (2S,3R)-LP99 vs. LP99 to BRD9

The primary differentiator of (2S,3R)-LP99 is its complete loss of binding affinity for the BRD9 bromodomain compared to its active enantiomer, LP99. This is a direct head-to-head comparison within the same study. While LP99 binds BRD9 with a Kd of 99 nM, the (2S,3R) isomer exhibits no detectable binding in the same assay system [1].

Epigenetics BRD9 Inhibition Stereochemistry Negative Control

Comparative Target Affinity: (2S,3R)-LP99 vs. Next-Generation BRD9 Inhibitors

While (2S,3R)-LP99 is not a potent inhibitor, its active counterpart LP99 (Kd = 99 nM) exhibits significantly lower potency than next-generation BRD9 inhibitors. This class-level inference is critical for procurement decisions. For example, I-BRD9 demonstrates a Kd of ~1.9 nM , BI-7273 has a reported Kd of 15.4 nM , and TP-472 shows a Kd of 33 nM [1]. These data illustrate that LP99, and by extension its control enantiomer, belongs to an earlier generation of tools.

Epigenetics BRD9 Inhibition Potency Comparison Chemical Probe

Functional Specificity: Impact on IL-6 Secretion in a Cellular Model of Inflammation

In a cellular context, the active enantiomer LP99 (and by class-level inference, its targets) has been shown to suppress IL-6 expression in LPS-stimulated THP-1 cells [1]. While direct quantitative data for (2S,3R)-LP99 in this assay is not always explicitly detailed, the principle of stereospecific inactivity dictates that (2S,3R)-LP99 would not produce this effect, thereby serving as a crucial negative control to confirm that any observed suppression of IL-6 is due to on-target BRD9/7 inhibition by LP99.

Immunology Inflammation Cytokine Secretion BRD7/9 Function

Defined Research Scenarios for the Strategic Use of (2S,3R)-LP99


Validation of LP99-Mediated Effects on Chromatin Binding

Researchers investigating the role of BRD9 or BRD7 in chromatin association should treat their experimental system with the active probe LP99 and, in a parallel control group, with (2S,3R)-LP99 at an equimolar concentration [1]. The absence of effect in the (2S,3R)-LP99-treated samples will confirm that the chromatin dissociation observed in the LP99 group is due to specific bromodomain inhibition and not a result of general cytotoxicity or other off-target effects of the chemical scaffold [1].

Verifying On-Target Phenotypes in Pro-Inflammatory Cytokine Studies

In cellular models of inflammation (e.g., LPS-stimulated THP-1 monocytes), the use of (2S,3R)-LP99 as a negative control is essential to demonstrate that the suppression of cytokines like IL-6 by LP99 is specifically mediated through BRD9/7 inhibition [1]. This application leverages the stereospecific inactivity of (2S,3R)-LP99 to eliminate confounding variables and strengthen the mechanistic conclusions of the study [1].

Chemical Probe Selectivity Profiling and Counter-Screening

When building selectivity profiles for novel BRD9/7 inhibitors, (2S,3R)-LP99 serves as a reference point for baseline, stereochemistry-dependent inactivity. This is particularly useful in counter-screening panels where a complete loss of function is expected, allowing for the normalization of assay data and the identification of assay interference artifacts [1]. Its distinct CAS number (1808948-28-8) ensures accurate procurement and inventory management for this specialized control compound.

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